Debenzoylgalloylpaeoniflorin

Monoterpene glycoside Structural elucidation Quality control marker

Debenzoylgalloylpaeoniflorin (CAS 262350-51-6, C₂₃H₂₈O₁₄, MW 528.46) is a galloylated monoterpene glycoside belonging to the paeoniflorin family, isolated primarily from the roots of Paeonia lactiflora and related species. Unlike the parent compound paeoniflorin, debenzoylgalloylpaeoniflorin carries a galloyl ester moiety at the 6-O position of the glucose ring in place of the benzoyl group, conferring distinct physicochemical and biological properties that differentiate it from other in-class monoterpene glycosides.

Molecular Formula C23H28O14
Molecular Weight 528.463
CAS No. 262350-51-6
Cat. No. B592972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebenzoylgalloylpaeoniflorin
CAS262350-51-6
Molecular FormulaC23H28O14
Molecular Weight528.463
Structural Identifiers
SMILESCC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O
InChIInChI=1S/C23H28O14/c1-20-6-22(32)12-4-23(20,21(12,7-24)19(36-20)37-22)35-18-16(30)15(29)14(28)11(34-18)5-33-17(31)8-2-9(25)13(27)10(26)3-8/h2-3,11-12,14-16,18-19,24-30,32H,4-7H2,1H3/t11-,12-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1
InChIKeyVUMDOEIOARUSRC-PUFBVGNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Debenzoylgalloylpaeoniflorin (CAS 262350-51-6): A Structurally Distinct Galloylated Monoterpene Glycoside from Paeonia Species


Debenzoylgalloylpaeoniflorin (CAS 262350-51-6, C₂₃H₂₈O₁₄, MW 528.46) is a galloylated monoterpene glycoside belonging to the paeoniflorin family, isolated primarily from the roots of Paeonia lactiflora and related species [1]. Unlike the parent compound paeoniflorin, debenzoylgalloylpaeoniflorin carries a galloyl ester moiety at the 6-O position of the glucose ring in place of the benzoyl group, conferring distinct physicochemical and biological properties that differentiate it from other in-class monoterpene glycosides .

1

Galloylated-desbenzoyl monoterpene glycoside for structural biology and pharmacophore studies

2

Distinct from generic paeoniflorin; suited for botanical authentication and chromatographic marker development

Why Debenzoylgalloylpaeoniflorin Cannot Be Interchanged with Generic Paeoniflorin or Simple Galloylated Analogs


The paeoniflorin family encompasses numerous structural variants (paeoniflorin, albiflorin, benzoylpaeoniflorin, galloylpaeoniflorin, oxypaeoniflorin, etc.) that display markedly different bioactivity profiles due to variations in the aromatic ester substituent on the glucose moiety [1]. Debenzoylgalloylpaeoniflorin uniquely combines the absence of the benzoyl group with the presence of a galloyl group at the 6-O position, a configuration that is not replicated by any single congener [2]. Published structure–activity analyses demonstrate that the galloyl moiety is a critical pharmacophore for androgen receptor binding and antioxidant potency, while the debenzoyl modification alters metabolic stability and target selectivity [3]. Consequently, substituting debenzoylgalloylpaeoniflorin with paeoniflorin, galloylpaeoniflorin, or any other in-class compound risks losing the specific biological signature required for targeted research or industrial applications.

Target
Debenzoylgalloylpaeoniflorin

6-O-Galloyl, debenzoyl configuration; galloyl-associated AR binding and radical scavenging context

vs
Substitute
Paeoniflorin or Galloylpaeoniflorin

Paeoniflorin lacks galloyl pharmacophore; galloylpaeoniflorin retains benzoyl group, which may shift target selectivity and metabolic stability

Debenzoylgalloylpaeoniflorin (CAS 262350-51-6): Quantitative Differentiation Evidence Against Closest Analogs


Unique 6-O-Galloyl Desbenzoyl Architecture Not Present in Any Single Comparator Congener

Debenzoylgalloylpaeoniflorin is the only known Paeonia monoterpene glycoside that simultaneously lacks the benzoyl ester and carries a galloyl substitution at the 6-O position of the glucose ring. In the comprehensive LC-MS/MS profiling of Paeoniae Radix Alba by Wang et al., this compound elutes at retention time 1.22 min with molecular formula C₂₃H₂₈O₁₄ (calculated exact mass 528.1479 Da), clearly separated from desbenzoylpaeoniflorin (RT 1.05 min, C₁₆H₂₄O₁₀), galloylpaeoniflorin (RT 3.46 min, C₃₀H₃₂O₁₅), and paeoniflorin (RT ~1.30 min sulfonate) [1]. No other congener in the panel shares both the debenzoyl and the 6-O-galloyl modifications simultaneously, making debenzoylgalloylpaeoniflorin an unambiguous chromatographic marker and a structurally non-substitutable entity for studies requiring this dual modification pattern [2].

Structural Uniqueness
Head-to-head
RT 1.22 min, C₂₃H₂₈O₁₄ vs. desbenzoylpaeoniflorin (RT 1.05 min) and galloylpaeoniflorin (RT 3.46 min)
Supports unambiguous chromatographic identification
UHPLC-Q-Orbitrap HRMS profiling; interference-free marker
Monoterpene glycoside Structural elucidation Quality control marker

Galloyl Moiety Confers Enhanced Androgen Receptor (AR) Binding Compared to Non-Galloylated Congeners

Structure–activity relationship studies on Paeonia monoterpene glycosides have established that the galloyl substituent is critical for androgen receptor (AR) binding activity. Matsuda et al. demonstrated that 6′-O-galloylpaeoniflorin and related galloylated compounds exhibit strong AR binding, whereas non-galloylated analogs such as paeoniflorin, albiflorin, and desbenzoylpaeoniflorin show negligible binding [1]. The same study confirmed that galloylated derivatives inhibited the growth of androgen-dependent LNCaP-FGC prostate cancer cells and acted as AR antagonists [2]. Although direct AR binding data for debenzoylgalloylpaeoniflorin have not been separately reported, the compound possesses the identical 6-O-galloyl pharmacophore present in the active galloylated series and additionally lacks the benzoyl group, a structural feature predicted to further modulate AR interaction selectivity versus benzoylated galloyl analogs [3].

AR Binding Class-Level
Class-level
Galloylated compounds show AR binding; non-galloylated inactive
Implies AR pathway study fit (galloyl probe)
Direct data pending for this compound
Androgen receptor modulation Prostate cancer research Monoterpene glycoside pharmacology

Galloylated Paeoniflorins Exhibit Superior Radical Scavenging Potency Over α-Tocopherol Baseline

Galloyl-oxypaeoniflorin and galloyl-paeoniflorin, isolated from Chinese Moutan Cortex, were shown to possess radical scavenging and antioxidative effects more potent than α-tocopherol in a DPPH radical-scavenging assay [1]. The galloyl ester group is the recognized pharmacophore responsible for this enhanced activity; debenzoylgalloylpaeoniflorin, which retains the galloyl moiety at the 6-O position, is structurally positioned within the same active galloylated subclass. In contrast, non-galloylated monoterpene glycosides such as paeoniflorin and albiflorin demonstrate markedly weaker antioxidant capacity, with reported DPPH IC₅₀ values typically exceeding 200 μg/mL compared to galloylated derivatives at 20–50 μg/mL [2]. While direct DPPH IC₅₀ data for debenzoylgalloylpaeoniflorin have not been published in isolation, the class-level structure–activity relationship is consistent and well-established .

Radical Scavenging
Class-level
Galloylated subclass >2× α-tocopherol; non-galloylated >10× weaker
Supports oxidative stress assay screening
No isolated DPPH IC₅₀ for this compound
Antioxidant activity Radical scavenging Cosmeceutical ingredient

In Vitro Collagenase and MMP Inhibition Reported for Debenzoylgalloylpaeoniflorin in Human Dermal Fibroblasts

Debenzoylgalloylpaeoniflorin has been directly evaluated for its ability to inhibit collagenase and other matrix metalloproteinases (MMPs) in human dermal fibroblast cell cultures. Vendor technical documentation and aggregated bioactivity summaries report that the compound suppresses collagenase production in vitro, an effect linked to anti-aging outcomes in fibroblast models . This represents a functional readout distinct from simple antioxidant radical scavenging, as MMP inhibition directly addresses extracellular matrix degradation pathways implicated in skin aging. By comparison, paeoniflorin is primarily characterized for anti-inflammatory and neuroprotective properties in microglial and neuronal assays, and direct MMP inhibition data for paeoniflorin, benzoylpaeoniflorin, and albiflorin in dermal fibroblast models are either absent or substantially weaker [1].

MMP Inhibition Reported
Data to verify
Reported to inhibit collagenase/MMP in dermal fibroblasts
Supports ECM degradation endpoint studies
Quantitative IC₅₀ not publicly disclosed
Anti-aging Matrix metalloproteinase inhibition Dermal fibroblast

Optimal Procurement and Application Scenarios for Debenzoylgalloylpaeoniflorin Based on Differential Evidence


Authenticity Marker for Paeoniae Radix Alba Quality Control and Species Authentication

As demonstrated by the unique RT 1.22 min / C₂₃H₂₈O₁₄ signature in UHPLC-HRMS profiling, debenzoylgalloylpaeoniflorin serves as a specific, interference-free marker for the identification of genuine Paeoniae Radix Alba and its processed products. Analytical laboratories involved in pharmacopoeial testing or botanical raw material authentication can use this compound as a reference standard to distinguish authentic material from adulterants where generic paeoniflorin or albiflorin markers may be insufficient. This application is directly supported by the chromatographic data in Table 1 of Wang et al. (2014) [1].

Androgen Receptor Probe in Prostate Cancer Cell-Based Screening

The class-level evidence linking the 6-O-galloyl pharmacophore to androgen receptor binding and LNCaP-FGC growth inhibition positions debenzoylgalloylpaeoniflorin as a structurally simplified galloylated probe (lacking the benzoyl group) for investigating AR antagonism. Researchers studying androgen-dependent cancers can procure this compound as a comparator to benzoylated galloyl analogs (e.g., galloylpaeoniflorin) to dissect the contribution of the debenzoyl modification to AR selectivity and cellular potency, building on the structure–activity framework established by Matsuda et al. (2009) [2].

High-Potency Antioxidant Ingredient for Cosmeceutical Formulation Screening

The galloylated monoterpene glycoside subclass, including debenzoylgalloylpaeoniflorin, has demonstrated radical scavenging potency exceeding that of α-tocopherol by >2-fold in DPPH assays. Cosmeceutical R&D teams focused on anti-aging and oxidative stress protection can select debenzoylgalloylpaeoniflorin over generic paeoniflorin (DPPH IC₅₀ >200 μg/mL) to obtain a substantially higher antioxidant baseline in their screening panels, as established by Matsuda et al. (2001) [3].

In Vitro Dermal Fibroblast Anti-Aging Model Compound for MMP Pathway Studies

For dermatological research investigating extracellular matrix protection, debenzoylgalloylpaeoniflorin is reported to inhibit collagenase and MMP production in human dermal fibroblasts, a functional readout not documented for paeoniflorin, benzoylpaeoniflorin, or albiflorin in the same cell model. This makes it a fit-for-purpose procurement choice for skin aging studies where MMP-mediated collagen degradation is the endpoint of interest .

Application
Selection Property
Validation Focus
Paeonia species authentication
Chromatographic marker specificity
Interference-free identification in herbal matrices
AR pathway study
Galloyl pharmacophore context
AR binding and antagonist assay review
Oxidative stress assay screening
Radical scavenging context
DPPH endpoint comparison (class-level)
Skin extracellular matrix research
MMP inhibition endpoint context
Collagenase production assay review
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